molecular formula C10H8N2O2 B1328871 3-(1H-Imidazol-4-yl)benzoic Acid CAS No. 912569-71-2

3-(1H-Imidazol-4-yl)benzoic Acid

Cat. No. B1328871
M. Wt: 188.18 g/mol
InChI Key: BHMXPHTWXBSXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-4-yl)benzoic acid is a compound that features an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is fused to a benzoic acid moiety, indicating the presence of a carboxylic acid group attached to the benzene ring. The imidazole ring is known for its role in the structure of many important biological molecules, including histidine and histamine.

Synthesis Analysis

The synthesis of compounds related to 3-(1H-Imidazol-4-yl)benzoic acid has been explored in various studies. For instance, a method for synthesizing 4-(1H-imidazol-1-yl) benzoic acid and its coordination polymers has been developed under ionothermal conditions, which involve the use of ionic liquids as solvents or templating agents . Another study

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

  • Organic Ligands : Benzimidazoles, which are similar to imidazoles, are used as organic ligands .
  • Fluorescent Whitening Dyes : Benzimidazoles can be used as fluorescent whitening dyes .
  • Functional Materials : Benzimidazoles can be used in the creation of functional materials .
  • Photophysical Properties : Benzimidazoles have various photophysical properties .
  • Photoelectric Properties : Benzimidazoles have photoelectric properties .
  • Organic Ligands : Benzimidazoles, which are similar to imidazoles, are used as organic ligands .
  • Fluorescent Whitening Dyes : Benzimidazoles can be used as fluorescent whitening dyes .
  • Functional Materials : Benzimidazoles can be used in the creation of functional materials .
  • Photophysical Properties : Benzimidazoles have various photophysical properties .
  • Photoelectric Properties : Benzimidazoles have photoelectric properties .

Safety And Hazards

3-(1H-Imidazol-4-yl)benzoic Acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash with plenty of soap and water if it comes into contact with skin .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great importance of heterocyclic ring containing drugs . The superiorities of this procedure are high yield of product, low amounts of catalyst, and short reaction time .

properties

IUPAC Name

3-(1H-imidazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMXPHTWXBSXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650355
Record name 3-(1H-Imidazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Imidazol-4-yl)benzoic Acid

CAS RN

912569-71-2
Record name 3-(1H-Imidazol-5-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912569-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.